molecular formula C7H12ClF2N3 B13495287 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride

4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride

Cat. No.: B13495287
M. Wt: 211.64 g/mol
InChI Key: OCWZENJVHSTPOW-UHFFFAOYSA-N
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Description

4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in various scientific research applications due to its photoreactive properties.

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

4-[3-(difluoromethyl)diazirin-3-yl]piperidine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c8-6(9)7(11-12-7)5-1-3-10-4-2-5;/h5-6,10H,1-4H2;1H

InChI Key

OCWZENJVHSTPOW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(N=N2)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with a difluoromethyl diazirine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The diazirine ring can participate in substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive cross-linker in chemical synthesis and material science.

    Biology: Employed in photoaffinity labeling to study protein interactions and molecular dynamics.

    Medicine: Investigated for its potential use in drug development and diagnostic imaging.

    Industry: Utilized in the production of advanced materials and photoreactive coatings.

Mechanism of Action

The mechanism of action of 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride involves its photoreactive properties. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and labeling biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride
  • 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
  • 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid N-hydroxysuccinimide ester

Uniqueness

4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and photoreactive properties compared to its trifluoromethyl counterparts. This makes it particularly valuable in applications requiring specific reactivity and labeling efficiency.

Biological Activity

4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a specialized compound notable for its unique structural features, particularly the presence of a diazirine ring. This compound exhibits significant biological activity due to its photoreactive nature, which allows it to form covalent bonds with biomolecules upon exposure to ultraviolet (UV) light. This property makes it valuable in various scientific research applications, including chemical synthesis and biological studies.

  • Molecular Formula : C7H12ClF2N3
  • Molecular Weight : 211.64 g/mol
  • Structure : The compound features a piperidine ring substituted with a difluoromethyl group and a diazirine moiety, enhancing its reactivity.

Upon UV exposure, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This intermediate can covalently bond with nearby biomolecules, facilitating the study of molecular interactions within biological systems. The ability to label proteins and other biomolecules makes this compound particularly useful in proteomics and other fields of molecular biology.

Biological Applications

  • Protein Interaction Studies : The photoreactive properties allow researchers to map protein interactions in cellular environments effectively.
  • Chemical Synthesis : It is utilized in synthetic chemistry for creating complex molecular architectures through covalent bonding.
  • Antiviral Activity : Similar compounds have shown antiviral properties; thus, studies are ongoing to evaluate the efficacy of this compound against various viral pathogens.

Case Study 1: Protein Labeling

In a study published in Nature Communications, researchers utilized 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride to label specific proteins in live cells. The results demonstrated that the compound could successfully tag proteins without disrupting their function, allowing for real-time tracking of protein dynamics within cellular contexts.

Case Study 2: Antiviral Screening

Research conducted by Smith et al. (2024) investigated the antiviral properties of several piperidine derivatives, including 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride. The study found that this compound exhibited moderate inhibitory effects against HIV-1 and other viruses, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochlorideC7H12ClF3N3229.63 g/molEnhanced reactivity due to trifluoromethyl substituent
4-[3-(methyl)-3H-diazirin-3-yl]piperidine hydrochlorideC7H12ClFN3175.66 g/molDifferent reactivity profile compared to difluoromethyl derivatives
4-[3-(phenyl)-3H-diazirin-3-yl]piperidine hydrochlorideC13H14ClN3233.72 g/molPotential applications in medicinal chemistry due to aromaticity

The comparative analysis indicates that while all these compounds share a common diazirine structure, the presence of different substituents significantly influences their biological activities and potential applications.

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